molecular formula C20H18N2O3S2 B12190955 methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate

Cat. No.: B12190955
M. Wt: 398.5 g/mol
InChI Key: ZAYHSGYDPKYZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a thiazolidinone derivative featuring a benzylidene group in the E-configuration, a 2-thioxo moiety, and a 4-oxo group on the thiazolidinone ring. The 2-phenylethyl substituent at position 3 and the methyl benzoate ester at position 2 contribute to its structural uniqueness. Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, antidiabetic, and anti-inflammatory properties . The synthesis of such compounds typically involves condensation reactions between aldehydes and thiazolidinone precursors, followed by functional group modifications .

Properties

Molecular Formula

C20H18N2O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 2-[[4-hydroxy-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]benzoate

InChI

InChI=1S/C20H18N2O3S2/c1-25-19(24)15-9-5-6-10-16(15)21-13-17-18(23)22(20(26)27-17)12-11-14-7-3-2-4-8-14/h2-10,13,23H,11-12H2,1H3

InChI Key

ZAYHSGYDPKYZHK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N=CC2=C(N(C(=S)S2)CCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely adopted method involves the cyclocondensation of thiourea with α-halo carbonyl compounds. For example, reacting 2-phenylethylamine with carbon disulfide in alkaline conditions generates a dithiocarbamate intermediate, which subsequently reacts with methyl bromoacetate to form 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. Key parameters include:

  • Solvent : Ethanol or aqueous NaOH

  • Temperature : 60–80°C

  • Yield : 68–75%

Knoevenagel Condensation for 5-Ylidene Modification

The 5-ylidene group is introduced via Knoevenagel condensation between the thiazolidinone and an aldehyde. For this compound, methyl 2-aminobenzoate serves as the aldehyde precursor. Using acetic acid as both solvent and catalyst, the reaction proceeds at reflux (110°C) for 6–8 hours, achieving E-selectivity through steric control.

Functionalization of the Benzoate Moiety

The methyl 2-aminobenzoate component is synthesized through directed ortho-metalation strategies:

Directed Lithiation of Methyl Benzoate

Treatment of methyl benzoate with LDA (lithium diisopropylamide) at −78°C generates a lithiated species at the ortho position, which is quenched with dimethylformamide (DMF) to install the amino group. Subsequent esterification with methanol and HCl gas yields methyl 2-aminobenzoate with >90% purity.

Protection-Deprotection Strategies

To prevent side reactions during thiazolidinone coupling, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative. Deprotection using trifluoroacetic acid (TFA) in dichloromethane restores the free amine prior to condensation.

Coupling of Thiazolidinone and Benzoate Components

The final assembly employs a Schiff base formation between the thiazolidinone’s 5-ylidene and the benzoate’s amino group:

Condensation Under Dean-Stark Conditions

Refluxing equimolar amounts of 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one and methyl 2-aminobenzoate in toluene with molecular sieves (4 Å) removes water, driving the reaction to completion. The E-isomer predominates (>95%) due to thermodynamic control.

Reaction Conditions

ParameterValue
Temperature110°C
Time12–16 hours
CatalystNone (thermal)
Yield82–88%

Microwave-Assisted Synthesis

Modern protocols utilize microwave irradiation to accelerate the condensation. A mixture irradiated at 150°C for 20 minutes in DMF achieves 89% yield with identical stereoselectivity.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials. HPLC analysis (C18 column, acetonitrile/water 65:35) confirms >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, aromatic), 7.65 (s, 1H, CH=N), 7.34–7.28 (m, 5H, phenyl), 4.12 (t, J=7.2 Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃).

  • IR (KBr): 1715 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).

Green Chemistry Approaches

Recent advancements emphasize sustainable synthesis:

Deep Eutectic Solvents (DES)

Using a ZnCl₂/urea DES at 80°C reduces reaction time to 2 hours while maintaining 85% yield. The solvent is recyclable for three cycles without efficiency loss.

Mechanochemical Synthesis

Ball-milling stoichiometric reactants with K₂CO₃ as a base achieves 78% yield in 30 minutes, eliminating solvent use.

Challenges and Optimization Strategies

Stereochemical Control

The E-configuration is critical for bioactivity. Employing bulky solvents (e.g., tert-amyl alcohol) increases E:Z ratio to 97:3 by hindering rotational isomerization.

Byproduct Mitigation

Formation of hydrolyzed byproducts (e.g., free carboxylic acids) is minimized by using anhydrous conditions and molecular sieves during coupling.

Industrial-Scale Considerations

For bulk production, continuous flow reactors demonstrate superior efficiency:

  • Residence Time : 10 minutes

  • Throughput : 1.2 kg/day

  • Purity : 96%

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.

Scientific Research Applications

Methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved in its mechanism of action are still under investigation, but they may include signaling cascades and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several synthesized thiazolidinone derivatives. Key comparisons include:

Compound Name Substituents (R₁, R₂, R₃) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference
Target Compound R₁=2-phenylethyl, R₂=CH₃ (benzoate) Not reported Not reported Not available -
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid R₁=acetic acid, R₂=3-phenylethoxy 172–175 24 Aromatic protons: 7.2–7.8; CH=: 8.1
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid R₁=acetic acid, R₂=4-benzyloxy-3-MeO 277–280 73 Aromatic protons: 6.8–7.5; CH=: 8.3
3-(2-(Diethylamino)ethyl)-5-(4-methylbenzylidene)-2-thioxothiazolidin-4-one (D8) R₁=diethylaminoethyl, R₂=4-MePh Not reported Not reported Aromatic protons: 7.1–7.4; CH=: 7.9

Key Observations:

  • Substituent Impact on Yield: The phenylethoxy-substituted compound in exhibits a low yield (24%), likely due to steric hindrance from the bulky 3-phenylethoxy group. In contrast, the 4-benzyloxy-3-methoxy analogue achieves a 73% yield, suggesting that electron-donating groups (e.g., methoxy) enhance reaction efficiency.
  • Melting Points: Higher melting points (e.g., 277–280°C for the benzyloxy-methoxy derivative) correlate with increased molecular symmetry and intermolecular hydrogen bonding from carboxylic acid groups .
  • Spectral Data: The benzylidene proton (CH=) resonates between δ 7.9–8.3 ppm across analogues, consistent with conjugation effects from the thiazolidinone ring .

Research Findings and Implications

  • Synthetic Challenges: Low yields in certain analogues (e.g., 24% in ) highlight the need for optimized reaction conditions, such as using polar aprotic solvents or microwave-assisted synthesis.
  • Spectroscopic Characterization: ¹³C NMR data for similar compounds confirm the presence of carbonyl (C=O, δ 165–175 ppm) and thione (C=S, δ 180–190 ppm) groups, which are critical for verifying thiazolidinone structures .

Biological Activity

Methyl 2-({(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)benzoate is a compound of interest due to its potential biological activities. This article focuses on its biological activity, particularly its antimicrobial properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22N2O3S
  • Molecular Weight : 378.46 g/mol
  • CAS Number : Not available in the current literature.

Structural Representation

The compound features a thiazolidine ring with a phenylethyl substituent and a benzoate moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. A related compound, methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl indole derivatives, showed potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0040.004 mg/mL to 0.0450.045 mg/mL, indicating strong efficacy compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
Compound 80.004–0.030.008–0.06Enterobacter cloacae
Compound 110.0150.030Staphylococcus aureus
Ampicillin0.10.20Varies

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of specific substituents on the thiazolidine ring significantly influences the antimicrobial activity. For instance, compounds with a phenylethyl group exhibited enhanced activity compared to those without it .

Case Studies

  • Case Study on Antibacterial Activity : A study evaluated various thiazolidinone derivatives against eight bacterial strains, revealing that compounds with specific functional groups showed enhanced antibacterial effects, particularly against E. coli and S. aureus. The most active compound had an MIC of 0.0040.004 mg/mL against E. cloacae .
  • Fungal Activity : The same class of compounds also exhibited antifungal properties, with MIC values ranging from 0.0040.004 to 0.060.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus. The structure was found to play a critical role in determining antifungal efficacy .

The mechanism by which these compounds exert their antimicrobial effects is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity, although specific pathways for this compound require further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.